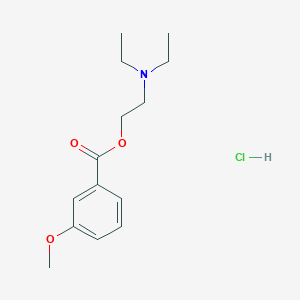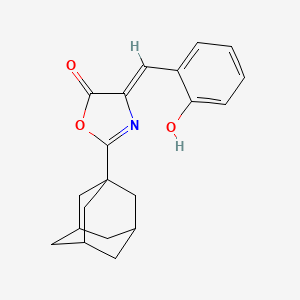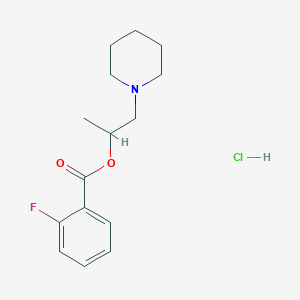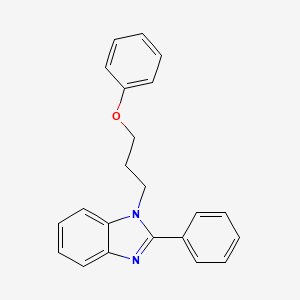![molecular formula C16H18N4O B3972226 1-[3-(6-amino-2-pyrrolidin-1-ylpyrimidin-4-yl)phenyl]ethanone](/img/structure/B3972226.png)
1-[3-(6-amino-2-pyrrolidin-1-ylpyrimidin-4-yl)phenyl]ethanone
Descripción general
Descripción
1-[3-(6-amino-2-pyrrolidin-1-ylpyrimidin-4-yl)phenyl]ethanone, also known as APY, is a novel small molecule inhibitor that has been found to exhibit potent anti-tumor activity. APY has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
Mecanismo De Acción
The mechanism of action of 1-[3-(6-amino-2-pyrrolidin-1-ylpyrimidin-4-yl)phenyl]ethanone involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, this compound disrupts the synthesis of DNA and RNA, leading to the inhibition of cell growth and proliferation. In addition, this compound has been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been found to have anti-inflammatory and immunomodulatory effects. It has also been shown to inhibit the replication of viruses, including the hepatitis C virus. This compound has been found to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[3-(6-amino-2-pyrrolidin-1-ylpyrimidin-4-yl)phenyl]ethanone is its specificity for DHODH, which makes it a promising candidate for cancer therapy. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, more studies are needed to determine the optimal dosing and administration schedule for this compound.
Direcciones Futuras
There are several future directions for research on 1-[3-(6-amino-2-pyrrolidin-1-ylpyrimidin-4-yl)phenyl]ethanone. One area of interest is the development of more soluble forms of this compound that can be administered in vivo. Another area of interest is the development of combination therapies that include this compound and other anti-cancer drugs. In addition, more studies are needed to determine the optimal dosing and administration schedule for this compound in different types of cancer. Finally, the potential anti-viral and immunomodulatory effects of this compound warrant further investigation.
Aplicaciones Científicas De Investigación
1-[3-(6-amino-2-pyrrolidin-1-ylpyrimidin-4-yl)phenyl]ethanone has been extensively studied for its anti-tumor activity. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for anti-cancer drugs. In addition, this compound has been found to inhibit the growth of cancer cells that are resistant to other anti-cancer drugs, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
1-[3-(6-amino-2-pyrrolidin-1-ylpyrimidin-4-yl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-11(21)12-5-4-6-13(9-12)14-10-15(17)19-16(18-14)20-7-2-3-8-20/h4-6,9-10H,2-3,7-8H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMBVVWBHNCEGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=NC(=N2)N3CCCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[1-benzyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3972163.png)

![1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3972180.png)
![1-benzyl-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3972187.png)
![N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(sec-butyl)urea]](/img/structure/B3972195.png)

![N-[3-(4-ethoxyphenyl)-3-oxopropyl]alanine](/img/structure/B3972209.png)
![N~1~-[4-bromo-2-(2-chlorobenzoyl)phenyl]glycinamide hydrobromide](/img/structure/B3972211.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(1-phenylethyl)glycinamide](/img/structure/B3972236.png)


![1-(1-bicyclo[2.2.1]hept-2-yl-4-piperidinyl)azepane oxalate](/img/structure/B3972254.png)